1-Octylpiperidine-3-carboxylic acid

Description

Properties

CAS No. |

926275-74-3 |

|---|---|

Molecular Formula |

C14H27NO2 |

Molecular Weight |

241.37 g/mol |

IUPAC Name |

1-octylpiperidine-3-carboxylic acid |

InChI |

InChI=1S/C14H27NO2/c1-2-3-4-5-6-7-10-15-11-8-9-13(12-15)14(16)17/h13H,2-12H2,1H3,(H,16,17) |

InChI Key |

IECBCZUTYGNNSW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN1CCCC(C1)C(=O)O |

Canonical SMILES |

CCCCCCCCN1CCCC(C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Octylpiperidine-3-carboxylic Acid: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Substituted Nipecotic Acid Derivatives

Piperidine-3-carboxylic acid, commonly known as nipecotic acid, is a cyclic analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] Nipecotic acid and its derivatives have garnered significant attention in medicinal chemistry due to their capacity to modulate GABAergic neurotransmission, primarily by inhibiting GABA uptake.[2][3] This inhibition leads to an increase in the synaptic concentration of GABA, a mechanism with therapeutic potential for a variety of neurological and psychiatric conditions, including epilepsy, anxiety, and pain.[4]

The addition of lipophilic N-substituents to the nipecotic acid scaffold has been shown to enhance both the inhibitory potency at GABA transporters (GATs) and the ability to cross the blood-brain barrier.[1] This guide focuses on a specific N-substituted derivative, 1-Octylpiperidine-3-carboxylic acid, providing a detailed examination of its chemical structure, predicted physicochemical properties, and a comprehensive overview of a viable synthetic protocol. This document is intended to serve as a technical resource for researchers engaged in the design and development of novel GABAergic modulators.

Chemical Structure and Physicochemical Properties

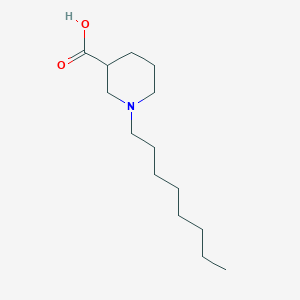

The chemical structure of 1-Octylpiperidine-3-carboxylic acid consists of a piperidine ring with a carboxylic acid group at the 3-position and an octyl group attached to the nitrogen atom.

Chemical Structure Diagram

Caption: Chemical structure of 1-Octylpiperidine-3-carboxylic acid.

Physicochemical Data

| Property | Predicted Value | Rationale and Remarks |

| IUPAC Name | 1-octylpiperidine-3-carboxylic acid | Based on standard IUPAC nomenclature rules for substituted piperidines.[5][6][7] |

| Molecular Formula | C14H27NO2 | Derived from the structures of nipecotic acid (C6H11NO2) and an octyl group (C8H17). |

| Molecular Weight | 241.37 g/mol | Calculated from the molecular formula. |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | The N-octyl group significantly increases lipophilicity compared to nipecotic acid (XLogP3 ≈ -2.9).[4][8] The predicted value is an estimate based on the contribution of the octyl chain. |

| pKa (acidic) | ~3.5 - 4.5 | Expected to be similar to the acidic pKa of nipecotic acid, as the N-alkylation has a minor effect on the carboxyl group's acidity.[9] |

| pKa (basic) | ~10.5 - 11.5 | The piperidine nitrogen's basicity is expected to be comparable to other N-alkylated piperidines.[9] |

| Aqueous Solubility | Low | The long, nonpolar octyl chain will likely result in poor water solubility, a common characteristic of long-chain carboxylic acids.[10][11] |

| Boiling Point | High | Carboxylic acids generally have high boiling points due to hydrogen bonding.[10][12] The increased molecular weight will further elevate the boiling point. |

| Appearance | Likely a waxy solid or viscous oil | Based on the properties of other long-chain carboxylic acids.[10] |

Synthetic Protocol: N-Alkylation of Piperidine-3-carboxylic Acid Ester

The synthesis of 1-Octylpiperidine-3-carboxylic acid can be achieved through a straightforward two-step process involving the N-alkylation of a piperidine-3-carboxylic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. This is a common and effective method for preparing N-substituted piperidine derivatives.[13]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 1-Octylpiperidine-3-carboxylic acid.

Detailed Step-by-Step Methodology

Step 1: Esterification of Nipecotic Acid

-

Rationale: The carboxylic acid group of nipecotic acid is protected as an ester to prevent it from reacting with the alkylating agent in the subsequent step. An ethyl ester is commonly used due to its relative stability and ease of removal.

-

Procedure:

-

Suspend nipecotic acid in anhydrous ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (SOCl2) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude piperidine-3-carboxylic acid ethyl ester hydrochloride can be used directly in the next step or purified further.

-

Step 2: N-Alkylation of Piperidine-3-carboxylic acid ethyl ester

-

Rationale: The secondary amine of the piperidine ring is alkylated with an octyl halide in the presence of a base. The base neutralizes the hydrohalic acid formed during the reaction, driving the reaction to completion.

-

Procedure:

-

Dissolve the crude piperidine-3-carboxylic acid ethyl ester hydrochloride in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as anhydrous potassium carbonate (K2CO3), in excess.

-

Add 1-bromooctane to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude 1-octylpiperidine-3-carboxylic acid ethyl ester by column chromatography on silica gel.

-

Step 3: Hydrolysis of the Ester

-

Rationale: The final step is the deprotection of the carboxylic acid group by hydrolyzing the ethyl ester under basic conditions, followed by acidification.

-

Procedure:

-

Dissolve the purified 1-octylpiperidine-3-carboxylic acid ethyl ester in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 5-6 with a suitable acid (e.g., 1M HCl). The product may precipitate at this stage.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-Octylpiperidine-3-carboxylic acid.

-

Potential Biological Activity and Applications

Derivatives of nipecotic acid are well-established as inhibitors of GABA transporters.[2][3] The introduction of a lipophilic N-substituent, such as the octyl group in 1-Octylpiperidine-3-carboxylic acid, is a key strategy for enhancing the potency and brain penetration of these inhibitors.[1]

It is hypothesized that 1-Octylpiperidine-3-carboxylic acid will act as a GABA uptake inhibitor. The long octyl chain may confer selectivity for specific GAT subtypes, a desirable property for developing targeted therapeutics with fewer side effects.[3] Compounds with similar structures have demonstrated anticonvulsant and anxiolytic-like properties in preclinical models.[14]

Further research would be required to fully characterize the pharmacological profile of 1-Octylpiperidine-3-carboxylic acid, including its potency at the four GAT subtypes (GAT1, GAT2, GAT3, and BGT1), its pharmacokinetic properties, and its in vivo efficacy in models of neurological disorders.

Conclusion

1-Octylpiperidine-3-carboxylic acid represents a promising, yet underexplored, derivative of nipecotic acid. Its predicted high lipophilicity suggests the potential for enhanced blood-brain barrier penetration and potent GABA uptake inhibition. The synthetic route outlined in this guide provides a reliable and scalable method for its preparation, enabling further investigation into its pharmacological properties and therapeutic potential. This document serves as a foundational resource for researchers aiming to explore the structure-activity relationships of N-substituted nipecotic acid derivatives in the pursuit of novel therapeutics for a range of central nervous system disorders.

References

- Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025).

- Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. (2018). PubMed.

- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. (2025).

- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mG

- Nipecotic acid derivatives as antithrombic compounds. (1995).

- Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. (2025). Benchchem.

- 3-Piperidinecarboxylic acid Properties. (2025). EPA.

- Nipecotic Acid | C6H11NO2 | CID 4498. (2026). PubChem.

- Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts.

- Carboxylic Acid Structure and Chemistry: Part 1. (n.d.). University of Arizona.

- How to IUPAC name aromatic aliphatic carboxylic acids, esters, amides, acyl chlorides, acid chlorides, acid anhydrides, nitriles, naming nomenclature of derivatives, general, empirical, structural, skeletal and displayed formula of isomer molecules. (n.d.). Doc Brown's Chemistry.

- Nomenclatures and Physical Properties of Carboxylic Acid Deriv

- Carboxylic Acid Reactivity. (n.d.).

- Carboxylic Acids. (n.d.). University of Calgary.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. How to IUPAC name aromatic aliphatic carboxylic acids, esters, amides, acyl chlorides, acid chlorides, acid anhydrides, nitriles, naming nomenclature of derivatives, general, empirical, structural, skeletal and displayed formula of isomer molecules, doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 6. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 7. Carboxylic Acids [colapret.cm.utexas.edu]

- 8. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. webhome.auburn.edu [webhome.auburn.edu]

- 12. 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 13. WO1995025091A2 - Nipecotic acid derivatives as antithrombic compounds - Google Patents [patents.google.com]

- 14. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1-Octylpiperidine-3-carboxylic Acid in GABA Reuptake Inhibition: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-Octylpiperidine-3-carboxylic acid as a potential inhibitor of γ-aminobutyric acid (GABA) reuptake, a critical mechanism for modulating inhibitory neurotransmission in the central nervous system (CNS). While direct experimental data for this specific molecule is not extensively published, this paper synthesizes the well-established principles of GABA transporter pharmacology, structure-activity relationships of N-substituted nipecotic acid derivatives, and standard-in-class experimental methodologies to build a comprehensive profile. We will delve into the foundational neurobiology of the GABAergic system, the therapeutic potential of GABA reuptake inhibition, and provide detailed protocols for the in vitro and in vivo characterization of novel compounds like 1-Octylpiperidine-3-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for neurological disorders such as epilepsy, anxiety, and neuropathic pain.

Introduction: The GABAergic System and the Rationale for Reuptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Disruptions in GABAergic signaling are implicated in a variety of neurological and psychiatric disorders.[1][2] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells, a process mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[3][4]

Of the four known GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is the most abundantly expressed in the brain and is considered the primary transporter responsible for GABA clearance at the synapse.[5][6] Consequently, the inhibition of GAT-1 has emerged as a promising therapeutic strategy to enhance GABAergic neurotransmission by increasing the concentration and prolonging the presence of GABA in the synaptic cleft.[5][7] This enhancement of inhibitory signaling can help to counteract the excessive neuronal excitation that characterizes conditions like epilepsy.[7][8]

The Pharmacophore: Nipecotic Acid and its N-Substituted Derivatives

The foundation for many GAT-1 inhibitors is the piperidine-3-carboxylic acid scaffold, also known as nipecotic acid.[9][10] While nipecotic acid itself is a potent inhibitor of GABA uptake, its clinical utility is limited by its hydrophilic nature, which prevents it from effectively crossing the blood-brain barrier.[9][10]

A significant breakthrough in the field was the discovery that the addition of a lipophilic substituent to the nitrogen atom of the piperidine ring not only enhances blood-brain barrier permeability but also dramatically increases the potency and selectivity for GAT-1.[8][11] The commercially successful anti-epileptic drug, Tiagabine, exemplifies this principle, featuring a complex lipophilic moiety attached to the nipecotic acid core.[11][12]

The Hypothesized Role of the 1-Octyl Substituent

Based on the established structure-activity relationships (SAR) for N-substituted nipecotic acid derivatives, we can postulate the role of the 1-octyl group in 1-Octylpiperidine-3-carboxylic acid. The eight-carbon alkyl chain significantly increases the lipophilicity of the molecule compared to the parent nipecotic acid. This increased lipophilicity is expected to facilitate passive diffusion across the blood-brain barrier, a critical prerequisite for CNS-acting drugs.[13]

Characterization of 1-Octylpiperidine-3-carboxylic Acid: A Methodological Framework

To rigorously evaluate the potential of 1-Octylpiperidine-3-carboxylic acid as a GABA reuptake inhibitor, a series of in vitro and in vivo studies are necessary. The following sections outline the standard experimental protocols employed in the field.

In Vitro Evaluation

Synaptosomes, which are isolated presynaptic terminals, provide an excellent ex vivo model to study neurotransmitter reuptake.

Protocol: [³H]GABA Uptake Assay in Rat Brain Synaptosomes

-

Preparation of Synaptosomes:

-

Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES).

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of 1-Octylpiperidine-3-carboxylic acid or a reference inhibitor (e.g., Tiagabine) for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a low concentration of [³H]GABA.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage inhibition of [³H]GABA uptake at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of inhibitor that produces 50% inhibition) by non-linear regression analysis.

-

HEK-293 or CHO cells stably expressing the different human GAT subtypes (hGAT-1, hGAT-2, hGAT-3, and hBGT-1) are used to determine the potency and selectivity of the compound.

Protocol: [³H]GABA Uptake in hGAT-1 Expressing Cells

-

Cell Culture:

-

Culture HEK-293 cells stably transfected with the hGAT-1 transporter in appropriate media.

-

Seed the cells in 96-well plates and grow to confluence.

-

-

Uptake Assay:

-

Wash the cells with a pre-warmed physiological salt solution.

-

Pre-incubate the cells with various concentrations of 1-Octylpiperidine-3-carboxylic acid for 10-20 minutes at room temperature.

-

Initiate uptake by adding [³H]GABA.

-

Incubate for a defined period within the linear range of uptake.

-

Terminate the assay by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity by scintillation counting.

-

-

Selectivity Profiling:

-

Repeat the assay using cell lines expressing hGAT-2, hGAT-3, and hBGT-1 to determine the selectivity profile of the compound.

-

Electrophysiological Studies

Electrophysiology provides a functional measure of the compound's effect on GABAergic neurotransmission.

Protocol: Whole-Cell Patch-Clamp Recordings in Hippocampal Slices

-

Slice Preparation:

-

Prepare acute brain slices (300-400 µm thick) from the hippocampus of rodents.

-

Maintain the slices in artificial cerebrospinal fluid (aCSF).

-

-

Recording:

-

Perform whole-cell patch-clamp recordings from pyramidal neurons in the CA1 region.

-

Record spontaneous or evoked inhibitory postsynaptic currents (IPSCs).

-

-

Compound Application:

-

Bath-apply 1-Octylpiperidine-3-carboxylic acid at various concentrations.

-

Measure the changes in the amplitude, frequency, and decay kinetics of the GABAergic IPSCs. An increase in the duration of IPSCs would indicate an inhibition of GABA reuptake.[14]

-

In Vivo Evaluation

Animal models of epilepsy are crucial for assessing the anticonvulsant potential of a novel compound.

Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

-

Compound Administration:

-

Administer 1-Octylpiperidine-3-carboxylic acid via an appropriate route (e.g., intraperitoneal or oral) to a group of mice.

-

Administer vehicle to a control group.

-

-

Seizure Induction:

-

After a suitable pre-treatment time, administer a convulsive dose of PTZ subcutaneously.

-

-

Observation and Scoring:

-

Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity using a standardized scale (e.g., the Racine scale).

-

Record the latency to the first seizure and the incidence of tonic-clonic seizures.

-

-

Data Analysis:

-

Compare the seizure scores and latencies between the compound-treated and vehicle-treated groups to determine the anticonvulsant efficacy.

-

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Experimental Model | Expected Outcome for an Active GAT-1 Inhibitor |

| IC₅₀ | [³H]GABA Uptake in Synaptosomes | Low micromolar to nanomolar range |

| IC₅₀ (hGAT-1) | hGAT-1 Expressing Cells | Potent inhibition |

| IC₅₀ (hGAT-2, -3, BGT-1) | hGAT-2, -3, BGT-1 Expressing Cells | Significantly higher IC₅₀ values compared to hGAT-1, indicating selectivity |

| Effect on IPSCs | Whole-Cell Patch-Clamp | Prolongation of the decay time of GABAergic IPSCs |

| Anticonvulsant Activity | PTZ-Induced Seizure Model | Increased latency to seizures and reduced seizure severity |

Visualizations

Diagram: Mechanism of GABA Reuptake Inhibition

Caption: Workflow for the in vitro characterization of GABA reuptake inhibitors.

Conclusion and Future Directions

While direct experimental evidence for 1-Octylpiperidine-3-carboxylic acid is pending, the established principles of GAT-1 inhibitor design strongly suggest its potential as a CNS-active compound. The N-octyl substituent is predicted to confer the necessary lipophilicity for blood-brain barrier penetration and to facilitate binding to the GAT-1 transporter. The methodological framework provided in this guide offers a clear and robust pathway for the comprehensive evaluation of this and other novel N-substituted nipecotic acid derivatives.

Future research should focus on the synthesis and subsequent in vitro and in vivo characterization of 1-Octylpiperidine-3-carboxylic acid as outlined. A thorough investigation of its pharmacokinetic and pharmacodynamic properties, including off-target effects, will be essential to fully understand its therapeutic potential. Such studies will not only elucidate the specific role of this compound but also contribute to the broader understanding of the structure-activity relationships governing GABA reuptake inhibition, paving the way for the development of next-generation therapeutics for a range of neurological disorders.

References

-

Taylor & Francis. (n.d.). GABA reuptake inhibitors – Knowledge and References. Retrieved from [Link]

-

Chaudhary, S., et al. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Chemistry. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 21). What are GAT1 inhibitors and how do they work? Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Tiagabine Hydrochloride? Retrieved from [Link]

-

Andersen, K. E., et al. (1992). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tiagabine. PubChem. Retrieved from [Link]

-

EBM Consult. (n.d.). Drug Monograph: Tiagabine (Gabitril). Retrieved from [Link]

-

Wikipedia. (n.d.). Tiagabine. Retrieved from [Link]

-

MDPI. (n.d.). The Role of GABA Pathway Components in Pathogenesis of Neurodevelopmental Disorders. Retrieved from [Link]

-

Taylor & Francis Online. (2024, July 27). Ways of modulating GABA transporters to treat neurological disease. Retrieved from [Link]

-

Bauer, J., & Cooper-Mahkorn, D. (2008). Tiagabine: efficacy and safety in partial seizures – current status. Neuropsychiatric Disease and Treatment. Retrieved from [Link]

-

Cochrane. (2019, October 14). Tiagabine add-on therapy for drug-resistant focal epilepsy. Retrieved from [Link]

-

Wood, J. D., et al. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology. Retrieved from [Link]

-

Akk, G., et al. (2007). The Influence of Neuroactive Steroid Lipophilicity on GABAA Receptor Modulation: Evidence for a Low-Affinity Interaction. Journal of Neurophysiology. Retrieved from [Link]

-

ResearchGate. (n.d.). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Retrieved from [Link]

-

European Bioinformatics Institute. (n.d.). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Retrieved from [Link]

-

Taylor & Francis Online. (2024, July 27). Ways of modulating GABA transporters to treat neurological disease. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Structure–activity studies on the inhibition of γ-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Retrieved from [Link]

-

Dove Medical Press. (2008, August 8). Tiagabine: efficacy and safety in partial seizures – current status. Retrieved from [Link]

-

PubMed. (2024, July 27). Ways of modulating GABA transporters to treat neurological disease. Retrieved from [Link]

-

Wikipedia. (n.d.). GABA reuptake inhibitor. Retrieved from [Link]

-

Australian Prescriber. (1998, January 1). Tiagabine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel. Retrieved from [Link]

-

PubMed. (n.d.). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Retrieved from [Link]

Sources

- 1. US6818787B2 - Prodrugs of GABA analogs, compositions and uses thereof - Google Patents [patents.google.com]

- 2. US20030162754A1 - Use of GABA and GABAB agonists - Google Patents [patents.google.com]

- 3. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. 3-heteroarylalkyl substituted gaba analogs - Patent US-6710190-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.physiology.org [journals.physiology.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Art of Inhibition: A Technical Guide to the Structure-Activity Relationship of N-Alkyl Nipecotic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of N-alkyl nipecotic acid derivatives, a pivotal class of compounds targeting γ-aminobutyric acid (GABA) transporters (GATs). As a senior application scientist, this document moves beyond a simple recitation of facts, offering a synthesized narrative grounded in mechanistic understanding and practical experimental insights. We will delve into the strategic design, synthesis, and biological evaluation of these molecules, providing a comprehensive resource for researchers aiming to develop novel therapeutics for neurological disorders.

The GABAergic Synapse: The Stage for Inhibition

To comprehend the significance of N-alkyl nipecotic acid derivatives, we must first visualize their theater of operation: the GABAergic synapse. GABA is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells by GABA transporters (GATs).[2][3]

There are four main subtypes of GATs: GAT1, GAT2, GAT3, and BGT1 (betaine-GABA transporter 1).[2] GAT1 is the most abundant subtype in the brain and is a primary target for many GABA uptake inhibitors.[4] By blocking these transporters, N-alkyl nipecotic acid derivatives increase the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[3] This mechanism of action is the foundation for their therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy.[1]

Caption: The GABAergic Synapse and the Role of GABA Transporters.

The Nipecotic Acid Scaffold: A Privileged Starting Point

Nipecotic acid, a cyclic analog of GABA, serves as the foundational scaffold for this class of inhibitors.[5] However, its inherent hydrophilicity and zwitterionic nature at physiological pH limit its ability to cross the blood-brain barrier (BBB), rendering it ineffective upon systemic administration.[6][7] The key to unlocking its therapeutic potential lies in the strategic attachment of a lipophilic N-alkyl substituent. This modification not only enhances BBB penetration but also profoundly influences the compound's potency and selectivity for different GAT subtypes.[6][8]

The quintessential example of this strategy is Tiagabine , a potent and selective GAT1 inhibitor approved for the treatment of partial seizures.[3] The structure of Tiagabine showcases the three key components that are systematically varied in SAR studies:

-

The Nipecotic Acid Core: The piperidine-3-carboxylic acid moiety is crucial for recognition by the GABA transporter. The stereochemistry at the C-3 position is critical, with the (R)-enantiomer generally exhibiting higher potency.

-

The N-substituent: This is the primary determinant of lipophilicity and, consequently, BBB permeability. It typically consists of a lipophilic anchor, often an aromatic or heteroaromatic group.

-

The Spacer: A linker connects the nipecotic acid nitrogen to the lipophilic anchor. The length, rigidity, and chemical nature of this spacer significantly impact the inhibitor's affinity and selectivity.

Deciphering the Structure-Activity Relationship: A Multifaceted Approach

The development of potent and selective N-alkyl nipecotic acid derivatives is an iterative process of design, synthesis, and biological evaluation. Understanding the interplay between the structural modifications and their biological consequences is the essence of SAR.

The N-Substituent: Balancing Potency and Permeability

The introduction of a lipophilic group at the nitrogen atom of nipecotic acid is a fundamental strategy to overcome its poor pharmacokinetic profile.[8] A wide array of lipophilic moieties has been explored, ranging from simple alkyl chains to complex polycyclic aromatic systems.

A seminal series of studies explored derivatives with benzhydrol-containing side chains, which yielded highly potent compounds.[8] The exploration of different linkers connecting the nipecotic acid to a terminal aromatic moiety has also been a fruitful area of research. For instance, derivatives with an alkyne spacer have been developed as highly potent and selective mGAT1 inhibitors.[9]

Table 1: Influence of N-Substituent on GAT1 Inhibition

| Compound | N-Substituent | Spacer | GAT1 pIC50 | Reference |

| Nipecotic Acid | H | - | < 4 | [10] |

| SKF-89976A | 4,4-Diphenyl-3-butenyl | Butenyl | ~7 | [5] |

| Tiagabine | 4,4-Bis(3-methyl-2-thienyl)-3-butenyl | Butenyl | 7.43 ± 0.11 | [4] |

| DDPM-2571 | Arylalkynyl | Butynyl | 8.29 ± 0.02 | [4] |

Note: pIC50 = -log(IC50). Higher values indicate greater potency.

The Spacer: Fine-Tuning Affinity and Selectivity

The nature of the spacer linking the nipecotic acid core to the lipophilic N-substituent is a critical determinant of both potency and selectivity for GAT subtypes. The length and conformational flexibility of the spacer dictate the optimal positioning of the lipophilic group within the transporter's binding pocket.

Studies have explored a variety of spacers, including simple alkyl chains, alkenes, and alkynes.[9][11][12] For example, the introduction of a trans-alkene spacer has been investigated in the pursuit of potent and selective mGAT4 inhibitors.[11] Similarly, derivatives with an alkyne spacer have shown promise as potent GAT1 inhibitors.[12] The rigidity imparted by these unsaturated spacers can lock the molecule into a conformation that is more favorable for binding to a specific GAT subtype.

Chirality: The Importance of Stereochemistry

The nipecotic acid core contains a stereocenter at the C-3 position. The biological activity of these derivatives is often highly stereospecific, with the (R)-enantiomer typically being more potent than the (S)-enantiomer. This highlights the importance of a precise three-dimensional arrangement of the pharmacophoric elements for effective interaction with the chiral environment of the transporter's binding site.

Experimental Protocols: From Synthesis to Biological Evaluation

The synthesis and evaluation of N-alkyl nipecotic acid derivatives involve a series of well-defined experimental procedures.

General Synthetic Strategies

The synthesis of N-alkyl nipecotic acid derivatives typically involves the N-alkylation of a suitable nipecotic acid precursor. A common approach is the reductive amination of an aldehyde-containing N-substituent with the nipecotic acid ester, followed by ester hydrolysis.

Caption: General Synthetic Workflow for N-Alkyl Nipecotic Acid Derivatives.

Step-by-Step Protocol: Synthesis of an N-Alkyl Nipecotic Acid Derivative (Illustrative Example)

-

Protection of Nipecotic Acid: The carboxylic acid functionality of nipecotic acid is typically protected as an ester (e.g., ethyl or methyl ester) to prevent side reactions during the N-alkylation step.

-

N-Alkylation: The protected nipecotic acid is reacted with an appropriate alkylating agent containing the desired lipophilic substituent. This is often an alkyl halide or tosylate. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF).

-

Deprotection: The protecting group on the carboxylic acid is removed, usually by hydrolysis under acidic or basic conditions, to yield the final N-alkyl nipecotic acid derivative.

-

Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.

Biological Evaluation: GABA Uptake Assays

The primary method for evaluating the biological activity of N-alkyl nipecotic acid derivatives is the in vitro GABA uptake assay. This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GAT subtypes.

Step-by-Step Protocol: [³H]GABA Uptake Assay

-

Cell Culture: HEK-293 cells stably transfected with the desired human or rodent GAT subtype (e.g., hGAT1) are cultured to confluence in 96-well plates.

-

Assay Buffer Preparation: A Krebs-Ringer-HEPES buffer (pH 7.4) is prepared.

-

Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the assay buffer.

-

Pre-incubation: The cell monolayers are washed with assay buffer and then pre-incubated with the test compound or vehicle for a defined period (e.g., 10-20 minutes) at room temperature.

-

Initiation of Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA and unlabeled GABA to each well.

-

Incubation: The plates are incubated for a specific time (e.g., 10 minutes) at room temperature to allow for GABA uptake.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the cell lysates is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of [³H]GABA uptake is calculated for each compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of GABA uptake) is determined by non-linear regression analysis.

Caption: Workflow for a [³H]GABA Uptake Assay.

Future Directions and Concluding Remarks

The study of the structure-activity relationship of N-alkyl nipecotic acid derivatives has yielded significant advances in our understanding of GABA transporter function and has led to the development of clinically useful drugs. Future research in this area will likely focus on:

-

Improving Subtype Selectivity: Developing inhibitors with greater selectivity for GAT2, GAT3, and BGT1 will allow for a more nuanced modulation of the GABAergic system and potentially lead to therapeutics with improved side-effect profiles.

-

Exploring Novel Lipophilic Moieties: The discovery of new lipophilic groups that can enhance BBB penetration without introducing off-target effects remains a key objective.

-

Prodrug Strategies: Designing prodrugs of potent but poorly permeable nipecotic acid derivatives is a promising approach to improve their oral bioavailability and CNS delivery.[7][13]

References

-

GABA transporter. In: Wikipedia. ; 2023. Accessed February 24, 2026. [Link]

-

GABA reuptake inhibitor. In: Wikipedia. ; 2023. Accessed February 24, 2026. [Link]

- Singh K, Kumar P, Bhatia R, et al. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies.

- Conti P, De Amici M, De Sarro G, et al. GABA reuptake inhibitors: a new insight into their clinical application. Pharmacol Res. 2003;47(5):367-377.

- Schousboe A, Sarup A, Bak LK, et al. Role of astrocytic transport processes in glutamatergic and GABAergic neurotransmission. Neurochem Int. 2004;45(2-3):521-527.

- Borden LA. GABA transporter heterogeneity: pharmacology and cellular localization. Neurochem Int. 1996;29(4):335-356.

-

Dhanawat M, Kumar P, Sharma AK, et al. Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. Drug Res (Stuttg). 2021;71(2):94-103. [Link]

-

Creative Diagnostics. GABAergic Synapse Pathway. Accessed February 24, 2026. [Link]

- Sałat K, Więckowska A, Więckowski K, et al. Synthesis and pharmacological properties of new GABA uptake inhibitors. Pharmacol Rep. 2012;64(5):1104-1117.

-

Dhanawat M, Kumar P, Sharma AK, et al. Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. PubMed. 2020. [Link]

-

GABA reuptake inhibitor. In: Wikipedia. ; 2023. Accessed February 24, 2026. [Link]

- Rudy HK, Höfner G, Wanner KT. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Med Chem Res. 2021;30(3):586-609.

- Wanner KT, Höfner G, Lacher B, et al. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors. Bioorg Med Chem. 2018;26(22):5944-5961.

- Wanner KT, Höfner G, Lacher B, et al. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. Bioorg Med Chem. 2018;26(12):3668-3687.

- Wanner KT, Höfner G, Lacher B, et al. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents. ChemMedChem. 2017;12(5):374-389.

- Zhang H, Li Y, Wang J, et al.

- Szafarz M, Siwek A, Staropolska I, et al. Lipophilicity-related inhibition of blood platelet aggregation by nipecotic acid anilides. Bioorg Med Chem. 2004;12(12):3265-3274.

- Castellano S, Sbardella G, Tortorella P, et al. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. Int J Mol Sci. 2021;22(24):13338.

- Jurik A, Garon A, Perricone U, et al. Examples of N-substituted nipecotic acid derivatives for the inhibition of GAT1 with DDPM-2571 (pIC50 = 8.29 ± 0.02) having pIC50 value comparable to the Tiagabine (7.43 ± 0.11).

-

Wanner KT, Höfner G, Lacher B, et al. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. J Med Chem. 2025. [Link]

- Yuen PW, Barron G, Capiris T, et al. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. J Med Chem. 1992;35(22):4238-4248.

Sources

- 1. Synthesis and pharmacological properties of new GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA transporter - Wikipedia [en.wikipedia.org]

- 3. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thieme-connect.com [thieme-connect.com]

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-Octylpiperidine-3-carboxylic acid

This document provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to meticulously evaluate the blood-brain barrier (BBB) permeability of the novel chemical entity, 1-Octylpiperidine-3-carboxylic acid. The guide moves from predictive, high-throughput screening methodologies to definitive, low-throughput in vivo validation, offering both the strategic rationale and detailed protocols necessary for a thorough assessment.

Introduction: The Challenge of CNS Drug Delivery

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3] While this barrier is crucial for protecting the brain from pathogens and toxins, it is also the single greatest obstacle in the development of drugs for neurological diseases, with estimates suggesting that it prevents nearly all large-molecule neurotherapeutics and more than 98% of small-molecule drugs from reaching the brain.[2][4]

The compound of interest, 1-Octylpiperidine-3-carboxylic acid, possesses structural features that present a complex challenge for BBB penetration. Its piperidine core is a common scaffold in CNS-active drugs.[5][6] However, the presence of a carboxylic acid group, which will be ionized at physiological pH, typically hinders passive diffusion across the lipid-rich BBB.[7] Conversely, the long, lipophilic octyl chain may enhance membrane partitioning. This guide outlines a systematic, multi-tiered approach to definitively characterize the BBB permeability of this and structurally related compounds.

Part 1: Foundational Assessment: In Silico and Physicochemical Profiling

Before committing to resource-intensive cellular and animal studies, a foundational understanding of the molecule's intrinsic properties is paramount. This initial phase uses computational models and basic physicochemical experiments to predict the likelihood of BBB penetration, guiding further experimental design.

Predicted Physicochemical Properties

Key molecular descriptors are strongly correlated with a compound's ability to passively diffuse across the BBB. These include lipophilicity (LogP), molecular weight (MW), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. Machine learning and quantitative structure-activity relationship (QSAR) models leverage these properties to provide an initial permeability forecast.[8][9][10][11]

Table 1: Predicted Physicochemical Properties of 1-Octylpiperidine-3-carboxylic acid

| Property | Predicted Value | Implication for BBB Permeability |

|---|---|---|

| Molecular Weight (MW) | ~241.38 g/mol | Favorable (Typically < 400-500 Da is preferred) |

| XLogP3 | ~2.5 - 3.5 | Favorable (Lipophilic character aids membrane crossing) |

| Topological Polar Surface Area (TPSA) | ~40-50 Ų | Favorable (Typically < 60-90 Ų is preferred) |

| Hydrogen Bond Donors | 1 | Favorable (Typically ≤ 3 is preferred) |

| Hydrogen Bond Acceptors | 2 | Favorable (Typically ≤ 7 is preferred) |

| pKa (Acidic) | ~3.9 - 4.5 | Potentially Unfavorable (Carboxylic acid will be ionized at pH 7.4) |

| pKa (Basic) | ~10.5 - 11.0 | Favorable (Piperidine nitrogen will be protonated, but can exist in a neutral state) |

Note: These values are estimates derived from standard cheminformatics algorithms and require experimental verification.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines the workflow for the initial predictive and experimental characterization of the compound.

Caption: Initial workflow for predictive analysis and physicochemical property determination.

Protocol: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is critical, as it determines the ionization state of the molecule at physiological pH.[12]

Objective: To determine the pKa values for the carboxylic acid and piperidine nitrogen of the test compound.

Materials:

-

1-Octylpiperidine-3-carboxylic acid

-

Deionized water, 0.1 M NaOH, 0.1 M HCl

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

25 mL burette

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the test compound in deionized water to create a solution of approximately 1-10 mM.

-

Titration Setup: Place the solution in a beaker with a stir bar on a stir plate. Immerse the calibrated pH electrode in the solution.

-

Acidic pKa Titration: Fill the burette with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

Data Acquisition: Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Basic pKa Titration (Optional): If needed, perform a separate titration starting from a basic pH by first adding excess NaOH and then titrating with 0.1 M HCl.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the functional group has been neutralized.[12] Two pKa values will be observed for the two ionizable groups.

Part 2: In Vitro Modeling: Simulating the Barrier

In vitro models provide a crucial intermediate step to screen compounds for their ability to cross a simulated biological barrier, offering higher throughput and more mechanistic detail than in vivo studies.[13][14]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA model is a cell-free assay that predicts passive, transcellular permeability.[15][16] A lipid layer, typically porcine brain lipid extract, is immobilized on a filter, separating a donor and an acceptor well.[17][18] This method is cost-effective and excellent for ranking early-stage compounds based on their potential for passive diffusion.[15][17]

Protocol: PAMPA-BBB Assay

Objective: To determine the passive permeability coefficient (Pe) of the test compound.

Materials:

-

PAMPA sandwich plate (96-well donor and acceptor plates)

-

Porcine brain lipid solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Lucifer yellow (membrane integrity marker)

-

Plate shaker, UV/Vis or LC-MS/MS instrument

Procedure:

-

Membrane Coating: Carefully coat the filter of each well in the donor plate with the brain lipid solution (e.g., 5 µL) and allow the solvent to evaporate.

-

Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer (e.g., 300 µL).

-

Donor Plate Preparation: Prepare the test compound solutions in buffer at the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%). Add these solutions to the donor plate wells. Include control compounds (high and low permeability) and a Lucifer yellow well.

-

Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature with gentle shaking for a specified time (e.g., 4-18 hours).[16][19]

-

Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS). Measure Lucifer yellow passage to ensure membrane integrity was maintained.

-

Calculation of Permeability (Pe): The apparent permeability coefficient is calculated using the following equation: Pe (cm/s) = [VA / (Area × Time)] × [1 / (CD(t) - CA(t))] × ln[1 - CA(t) / Cequilibrium] (Simplified calculations are often used based on final concentrations).

Cell-Based Transwell Assays

Cell-based assays, such as those using Caco-2 cells or immortalized human cerebral microvascular endothelial cells (hCMEC/D3), provide a more complex model that includes not only passive diffusion but also paracellular flux and the activity of efflux transporters like P-glycoprotein (P-gp).[20][21][22][23] A bi-directional assay is essential to determine if a compound is actively transported out of the "brain" side.[23]

Caption: Decision tree for selecting the appropriate in vivo BBB permeability assay.

Table 3: Comparison of In Vivo Methodologies

| Feature | IV Injection Method | In Situ Brain Perfusion Method |

|---|---|---|

| Primary Endpoint | Kp, Kp,uu (Ratio) | Kin (Unidirectional influx rate) |

| Physiological Relevance | High (reflects systemic exposure) | Moderate (non-physiological perfusate) |

| Complexity | Relatively simple | Surgically demanding [24] |

| Throughput | Moderate | Low |

| Key Advantage | Provides a measure of effective brain exposure after systemic administration. | Directly measures transport across the BBB, isolating it from peripheral factors. [25][26] |

| Key Disadvantage | Confounded by plasma protein binding and peripheral metabolism. | Does not account for systemic clearance that affects overall brain exposure. |

Conclusion and Strategic Synthesis

The evaluation of blood-brain barrier permeability for a novel compound like 1-Octylpiperidine-3-carboxylic acid must be a stepwise, evidence-driven process. The initial in silico and physicochemical data provide a theoretical foundation, suggesting that while the molecule has several favorable properties for passive diffusion (lipophilicity, MW, TPSA), its ionizable carboxylic acid group presents a significant potential barrier.

The in vitro PAMPA and Transwell assays serve as the first empirical tests of this hypothesis. A high permeability in the PAMPA assay would indicate that the lipophilic octyl chain is effective at driving membrane partitioning. However, if the subsequent Transwell assay reveals a low A-B permeability and a high efflux ratio, it would strongly suggest that the compound is a substrate for efflux transporters like P-gp, a common fate for amphipathic molecules.

Ultimately, in vivo testing provides the definitive data for drug development decisions. The choice between the IV injection method and in situ perfusion depends on the specific question being asked. For a general assessment of whether the compound achieves meaningful brain concentrations after systemic dosing, the Kp,uu value from an IV study is most relevant. If a more mechanistic understanding of the transport kinetics at the BBB itself is required, the in situ perfusion technique is superior.

By integrating the findings from each stage of this comprehensive assessment, researchers can build a complete profile of the BBB permeability of 1-Octylpiperidine-3-carboxylic acid, enabling informed decisions regarding its potential as a CNS therapeutic agent and guiding any necessary chemical modifications to optimize its delivery to the brain.

References

-

Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(4), H484-H493. [Link]

-

Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(4), H484-H493. [Link]

-

Linden, J. R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments, (162). [Link]

-

European Commission. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Technical Reports. [Link]

-

Kumar, R., et al. (2022). DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. Frontiers in Neuroscience, 16. [Link]

-

Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. ResearchGate. [Link]

-

Alahmari, A. A., et al. (2024). Attentive graph neural network models for the prediction of blood-brain barrier permeability. Nature Communications, 15(1), 1-13. [Link]

-

Bourasset, F., et al. (2003). Analytical and Biological Methods for Probing the Blood-Brain Barrier. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 677-687. [Link]

-

Ajabani, D., et al. (2023). A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches. The Science and Information (SAI) Organization. [Link]

-

Insausti, R., et al. (2017). Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. Frontiers in Neuroanatomy, 11, 8. [Link]

-

Syngene. (n.d.). Caco2 assay protocol. Syngene International. [Link]

-

Dagenais, C., et al. (2000). In Situ Brain Perfusion Technique. Methods in Molecular Medicine, 34, 359-373. [Link]

-

Bickel, U. (2002). In vivo measurement of blood-brain barrier permeability. Current Protocols in Neuroscience, Chapter 7, Unit 7.6. [Link]

-

IRBM. (n.d.). BBB Assay Service. IRBM Science Park. [Link]

-

Thrippleton, M. J., et al. (2019). In vivo methods for imaging blood–brain barrier function and dysfunction. Journal of Cerebral Blood Flow & Metabolism, 39(6), 947-972. [Link]

-

Garg, P., & Verma, J. (2006). New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules. Journal of Chemical Information and Modeling, 46(1), 289-297. [Link]

-

Walantus, M. G., & Linden, J. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (128), e56389. [Link]

-

Wang, C., et al. (2024). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. Journal of Clinical Medicine, 13(7), 1888. [Link]

-

Di Pardo, A., et al. (2017). Assessment of Blood-brain Barrier Permeability by Intravenous Infusion of FITC-labeled Albumin in a Mouse Model of Neurodegenerative Disease. Journal of Visualized Experiments, (129), e56389. [Link]

-

Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. [Link]

-

Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

-

Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Visikol. [Link]

-

Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Charnwood Discovery. [Link]

-

Creative Bioarray. (n.d.). Blood-Brain-Barrier Assay. Creative Bioarray. [Link]

-

Neuromics. (n.d.). Blood Brain Barrier Permeability Assay Background. Neuromics. [Link]

-

Khot, S. S., et al. (2012). Comparison Evans Blue Injection Routes: Intravenous vs. Intraperitoneal, for Measurement of Blood-Brain Barrier in a Mice Hemorrhage Model. Journal of Visualized Experiments, (68), e4282. [Link]

-

Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

-

Di Pardo, A., et al. (2017). Assessment of Blood-brain Barrier Permeability by Intravenous Infusion of FITC-labeled Albumin in a Mouse Model of Neurodegenerative Disease. Journal of Visualized Experiments, (129), 56389. [Link]

-

Di Pardo, A., et al. (2017). Video: Assessment of Blood-brain Barrier Permeability by Intravenous Infusion of FITC-labeled Albumin in a Mouse Model of Neurodegenerative Disease. Journal of Visualized Experiments. [Link]

-

Artursson, P., & Karlsson, J. (1991). Caco-2 cell permeability assays to measure drug absorption. Methods in Molecular Biology, 8, 83-97. [Link]

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

-

Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

-

Yasgar, A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11. [Link]

-

Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]

-

Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

-

Negatu, K. G., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

Kumar, A., et al. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1478-1496. [Link]

-

Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(3), 1549-1565. [Link]

-

Pajouhesh, H., & Lenz, G. R. (2005). Modulating the Blood–Brain Barrier: A Comprehensive Review. Pharmaceuticals, 14(11), 1183. [Link]

-

Singh, S. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1). [Link]

-

Patel, M. M., & Patel, P. (2018). Largest Obstacle of Drug Delivery to the Blood Brain Barrier and Current Approach to Solve this Problem: Recent Comprehensive Review. Juniper Online Journal of Case Studies, 8(3). [Link]

-

Witika, B. A., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceutics, 10(2), 53. [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. neuromics.com [neuromics.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Modulating the Blood–Brain Barrier: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy [frontiersin.org]

- 9. thesai.org [thesai.org]

- 10. New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. PAMPA | Evotec [evotec.com]

- 17. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. paralab.es [paralab.es]

- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 21. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]

- 22. charnwooddiscovery.com [charnwooddiscovery.com]

- 23. Caco-2 Permeability | Evotec [evotec.com]

- 24. journals.physiology.org [journals.physiology.org]

- 25. semanticscholar.org [semanticscholar.org]

- 26. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]

1-Octylpiperidine-3-carboxylic acid CAS number and molecular weight

An In-Depth Technical Guide to 1-Octylpiperidine-3-carboxylic Acid

This guide provides a comprehensive technical overview of 1-Octylpiperidine-3-carboxylic acid, a derivative of the well-studied GABAergic modulator, nipecotic acid. Due to its specific N-octyl substitution, this compound is of interest to researchers in neuropharmacology and drug development, particularly for applications requiring modulated lipophilicity and blood-brain barrier penetration. While a specific CAS number for 1-Octylpiperidine-3-carboxylic acid is not currently assigned, this guide synthesizes information from related N-substituted piperidine-3-carboxylic acid derivatives to provide a robust profile of its anticipated properties, synthesis, and potential applications.

Chemical and Physical Properties

1-Octylpiperidine-3-carboxylic acid is an N-substituted derivative of piperidine-3-carboxylic acid (nipecotic acid). The introduction of an eight-carbon alkyl chain (octyl group) at the nitrogen atom significantly increases the lipophilicity of the parent molecule. This modification is expected to influence its solubility, membrane permeability, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₇NO₂ | Calculated |

| Molecular Weight | 241.37 g/mol | Calculated |

| CAS Number | Not Assigned | - |

| Parent Compound | Piperidine-3-carboxylic acid (Nipecotic Acid) | [1][2] |

| Parent CAS Number | 498-95-3 (for racemic nipecotic acid) | [1] |

| Appearance | Expected to be a solid or viscous oil | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol | Inferred |

Synthesis of 1-Octylpiperidine-3-carboxylic Acid

The synthesis of 1-Octylpiperidine-3-carboxylic acid can be achieved through the N-alkylation of piperidine-3-carboxylic acid (nipecotic acid) with a suitable octylating agent, such as 1-bromooctane. A common method involves a nucleophilic substitution reaction in the presence of a base.

Experimental Protocol: N-alkylation of Piperidine-3-carboxylic Acid

This protocol is a generalized procedure based on standard N-alkylation methods for secondary amines.

Materials:

-

Piperidine-3-carboxylic acid (or its ester, e.g., ethyl nipecotate)

-

1-bromooctane

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a solution of piperidine-3-carboxylic acid (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).

-

Addition of Alkylating Agent: Add 1-bromooctane (1.1-1.5 equivalents) to the suspension.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the base. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in water and wash with ethyl acetate to remove unreacted 1-bromooctane.

-

Acidification: Acidify the aqueous layer with HCl to a pH of approximately 2-3 to precipitate the product.

-

Isolation: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure 1-Octylpiperidine-3-carboxylic acid.

Caption: Synthetic workflow for 1-Octylpiperidine-3-carboxylic acid.

Potential Applications and Mechanism of Action

Derivatives of nipecotic acid are well-known for their interaction with the GABAergic system. Nipecotic acid itself is an inhibitor of GABA transporters (GATs).[3] The addition of lipophilic N-substituents has been shown to enhance the potency and selectivity of these compounds, particularly for GAT1.[4][5]

Hypothesized Mechanism of Action:

1-Octylpiperidine-3-carboxylic acid, due to its structural similarity to other N-substituted nipecotic acid derivatives, is likely to act as a GABA uptake inhibitor. By blocking the reuptake of GABA from the synaptic cleft into neurons and glial cells, it would increase the concentration of GABA available to bind to its receptors, thereby enhancing inhibitory neurotransmission. The N-octyl group is expected to facilitate passage across the blood-brain barrier, a common strategy for CNS-targeted drugs.[5]

Caption: Proposed mechanism of action at the synapse.

Potential Therapeutic Areas:

-

Epilepsy: As an anticonvulsant, by enhancing GABAergic inhibition.[4]

-

Anxiety Disorders: Due to the anxiolytic effects of increased GABA levels.

-

Neuropathic Pain: By modulating inhibitory pathways in the central nervous system.

Conclusion

1-Octylpiperidine-3-carboxylic acid represents a promising, yet underexplored, derivative of nipecotic acid. Its synthesis is feasible through established chemical methods. Based on the extensive research into related N-substituted nipecotic acid derivatives, it is anticipated to be a potent, brain-penetrant GABA uptake inhibitor with potential therapeutic applications in a range of neurological disorders. Further research is warranted to fully characterize its pharmacological profile and therapeutic potential.

References

-

Oreate AI. (2025, December 31). Understanding the Molecular Weight of Octane: A Deep Dive. Oreate AI Blog. [Link]

-

National Institute of Standards and Technology. Octane. NIST Chemistry WebBook. [Link]

-

Wikipedia. Octane. [Link]

-

The Royal Society of Chemistry. Octane. The Merck Index Online. [Link]

-

Kerscher, S., et al. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Medicinal Chemistry Research, 30(3), 586-609. [Link]

-

National Center for Biotechnology Information. Nipecotic Acid. PubChem. [Link]

-

ResearchGate. The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. [Link]

-

Höfner, G., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Yunger, L. M., et al. (1984). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of Medicinal Chemistry, 27(9), 1145-1152. [Link]

-

ResearchGate. Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. [Link]

-

Guérin, C., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481. [Link]

Sources

- 1. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 498-95-3|Piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. Octane | C8H18 | CID 356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Zwitterionic Properties of 1-Octylpiperidine-3-carboxylic Acid in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the zwitterionic properties of 1-Octylpiperidine-3-carboxylic acid in solution. While specific experimental data for this novel compound is emerging, this document establishes a foundational understanding by leveraging established principles of zwitterionic chemistry, drawing parallels with the well-characterized analogue, piperidine-3-carboxylic acid (nipecotic acid), and detailing the requisite experimental and computational methodologies for full characterization. This guide is intended to equip researchers and drug development professionals with the theoretical framework and practical protocols necessary to investigate and harness the unique physicochemical characteristics of this and similar N-substituted piperidine carboxylic acid derivatives.

Introduction: The Significance of Zwitterions in Medicinal Chemistry

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in an overall net charge of zero.[1][2] These "inner salts" exhibit unique physicochemical properties, including high polarity, and consequently, high solubility in water and low solubility in non-polar organic solvents.[3] The most common examples of zwitterions are amino acids, which contain both a basic amino group and an acidic carboxylic acid group.[2][4]

The zwitterionic nature of a molecule is pH-dependent. At low pH, both the amino and carboxylic acid groups are protonated, resulting in a net positive charge. Conversely, at high pH, both groups are deprotonated, leading to a net negative charge. At a specific pH, known as the isoelectric point (pI), the molecule exists predominantly in its zwitterionic form with a net charge of zero.[5][6]

In the context of drug development, the zwitterionic state of a molecule profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] The high polarity of zwitterions can be advantageous for aqueous solubility but may present challenges for membrane permeability, including crossing the blood-brain barrier.[7][9] Therefore, a thorough understanding and characterization of the zwitterionic properties of a drug candidate like 1-Octylpiperidine-3-carboxylic acid are critical for predicting its pharmacokinetic and pharmacodynamic behavior.[8][9] Zwitterionic compounds are also gaining attention for their potential in drug delivery systems due to their ability to resist protein adsorption and evade the immune system.[10][11]

1-Octylpiperidine-3-carboxylic acid, a derivative of nipecotic acid, possesses both a tertiary amine (the piperidine nitrogen) and a carboxylic acid. This structure strongly suggests the potential for zwitterionic behavior in solution. The introduction of the lipophilic octyl group is a common strategy in medicinal chemistry to modulate properties such as membrane permeability and protein binding. This guide will explore how this modification is anticipated to influence the fundamental zwitterionic characteristics of the piperidine-3-carboxylic acid scaffold.

Physicochemical Properties of the Piperidine-3-Carboxylic Acid Scaffold

While specific experimental data for 1-Octylpiperidine-3-carboxylic acid is not yet widely available, we can infer its likely properties by examining its parent compound, piperidine-3-carboxylic acid (nipecotic acid).

| Property | Value for Piperidine-3-carboxylic acid | Predicted Influence of 1-Octyl Group |

| pKa₁ (Carboxylic Acid) | ~2.0 - 4.0 (Predicted)[7] | Minor electronic effect; pKa expected to be in a similar range. |

| pKa₂ (Piperidine Nitrogen) | ~9.0 - 11.0 | The octyl group is a weak electron-donating group, which may slightly increase the basicity (raise the pKa) of the piperidine nitrogen. |

| Isoelectric Point (pI) | Calculated as (pKa₁ + pKa₂)/2 | Expected to be in the range of 6.0 - 7.5, similar to many amino acids. |

| LogP / LogD | -2.9 (XLogP3 for nipecotic acid)[7][12] | The octyl group will significantly increase the lipophilicity, leading to a higher LogP value. LogD will be highly pH-dependent. |

| Aqueous Solubility | High (50 mg/mL for nipecotic acid)[7] | The zwitterionic form will still promote aqueous solubility, but the large hydrophobic octyl chain will likely decrease the overall solubility compared to nipecotic acid. |

Equilibrium States of 1-Octylpiperidine-3-carboxylic Acid in Solution

The zwitterionic character of 1-Octylpiperidine-3-carboxylic acid is governed by the pH of the solution, which dictates the protonation state of the carboxylic acid and the piperidine nitrogen. The following diagram illustrates the equilibrium between the cationic, zwitterionic (neutral), and anionic forms.

Caption: pH-dependent equilibrium of 1-Octylpiperidine-3-carboxylic acid.

Experimental Determination of Zwitterionic Properties

A multi-faceted experimental approach is required to fully characterize the zwitterionic nature of 1-Octylpiperidine-3-carboxylic acid.

Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the acid dissociation constants (pKa) of ionizable groups.[7][13] For a compound with two ionizable groups like 1-Octylpiperidine-3-carboxylic acid, a biphasic titration curve is expected, allowing for the determination of both pKa values.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of 1-Octylpiperidine-3-carboxylic acid of known concentration (e.g., 1-10 mM) in deionized water. To ensure complete dissolution, it may be necessary to initially acidify the solution with a small amount of HCl.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant. Maintain a constant temperature and stir the solution throughout the experiment.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The two equivalence points can be identified from the points of maximum slope on the titration curve (or the peaks in the first derivative plot). The pKa values correspond to the pH at the half-equivalence points.[14][15]

Caption: Workflow for pKa determination by potentiometric titration.